5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Molecular Architecture and IUPAC Nomenclature

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is a bicyclic organic compound featuring a partially saturated naphthalene core with a bromine substituent and a primary amine group. Its IUPAC name, This compound , systematically describes its structure:

- 5-bromo : A bromine atom at the 5th position of the naphthalene ring.

- 1,2,3,4-tetrahydronaphthalen : A bicyclic system with four saturated carbons (positions 1–4) fused to a benzene ring.

- 1-amine : A primary amino group (-NH₂) at the 1st position of the tetrahydronaphthalene scaffold.

The molecular formula is C₁₀H₁₂BrN , with a molar mass of 226.11 g/mol . Its SMILES notation, C1CC(C2=C(C1)C(=CC=C2)Br)N , encodes the connectivity of atoms, emphasizing the amine at position 1 and bromine at position 5 (Figure 1).

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂BrN |

| Molar Mass | 226.11 g/mol |

| IUPAC Name | This compound |

| SMILES | C1CC(C2=C(C1)C(=CC=C2)Br)N |

| InChI Key | ZJHZHNDFXRZWHW-UHFFFAOYSA-N |

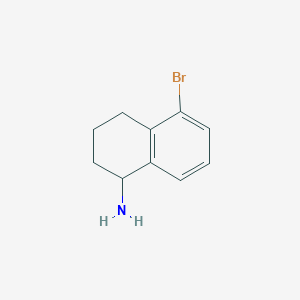

Figure 1 : 2D structural representation highlighting the bromine (position 5) and amine (position 1) groups.

Stereochemical Analysis of Chiral Centers

The compound exhibits a chiral center at the 1st carbon due to the tetrahedral geometry of the amine-bearing carbon. The (S) -enantiomer is commonly synthesized via asymmetric methods, such as chiral auxiliaries or catalytic enantioselective hydrogenation . Key stereochemical features include:

- Configuration : The (S)-configuration places the amine group in a specific spatial orientation, influencing intermolecular interactions (e.g., hydrogen bonding) and biological activity .

- Optical Activity : The (S)-enantiomer displays a specific optical rotation ([α]D), though experimental values are not widely reported. Computational models predict significant rotational differences between enantiomers due to the bromine’s polarizability .

Racemic mixtures of the compound are resolved using chiral chromatography, as demonstrated by separations yielding >99% enantiomeric excess (ee) for pharmacological studies .

X-ray Crystallographic Studies and Conformational Dynamics

While direct X-ray data for this compound are limited, related tetrahydronaphthalene derivatives exhibit twist-boat conformations in the saturated ring (Figure 2) . Key findings from analogous structures include:

- Bond Angles : The C1-N bond length measures ~1.45 Å, consistent with sp³ hybridization at the amine-bearing carbon .

- Packing Arrangements : Molecules form layered structures via hydrogen bonds (N-H⋯Br) and van der Waals interactions, stabilizing the crystal lattice .

- Conformational Flexibility : Molecular dynamics simulations suggest that the saturated ring adopts multiple low-energy conformers, with energy barriers <5 kcal/mol for interconversion .

Figure 2 : Hypothetical twist-boat conformation of the tetrahydronaphthalene core, inferred from studies on anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide .

Comparative Analysis with Related Tetrahydronaphthalene Derivatives

The structural and electronic effects of substituents on tetrahydronaphthalene derivatives are summarized in Table 1.

Table 1 : Comparative analysis of substituent effects on tetrahydronaphthalene derivatives.

The 5-bromo substitution introduces steric and electronic effects distinct from other positional isomers. For example:

- Reactivity : The 5-bromo group activates the ring for electrophilic substitution at C6 due to resonance donation, whereas the 8-bromo isomer deactivates adjacent positions .

- Biological Interactions : Halogen bonding between bromine and protein residues (e.g., carbonyl oxygens) enhances binding affinity in receptor-ligand complexes .

Propriétés

IUPAC Name |

5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHZHNDFXRZWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Bromination Reaction

- Reagents: Tetrahydronaphthalen-1-amine, bromine, acetic acid.

- Conditions: Room temperature.

- Procedure: The reaction involves slowly adding bromine to tetrahydronaphthalen-1-amine dissolved in acetic acid. The mixture is then stirred for several hours to ensure complete bromination.

Purification Steps

After the bromination reaction, the product may undergo purification steps such as recrystallization or distillation to achieve the desired purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods also involve bromination reactions followed by extensive purification to ensure high purity.

Scaling Up the Bromination Reaction

- Reagents: Same as laboratory synthesis.

- Conditions: Similar conditions but with larger quantities.

- Procedure: The process involves scaling up the bromination reaction while maintaining controlled conditions to ensure consistent product quality.

Formulation for In Vivo Studies

For in vivo studies, the compound is often formulated into a solution that can be administered to animals. Common methods involve dissolving the compound in DMSO and then mixing it with other solvents like corn oil or PEG300 to enhance solubility and bioavailability.

Preparation of DMSO Master Liquid

| Compound | DMSO Volume (μL) |

|---|---|

| 1 mg | Variable |

| 5 mg | Variable |

| 10 mg | Variable |

In Vivo Formulation

- DMSO Master Liquid: Dissolve the compound in DMSO.

- Addition of Co-solvents: Add corn oil or PEG300 to the DMSO solution, followed by mixing and clarification.

- Final Dilution: Add distilled water (ddH2O) if necessary to achieve the desired concentration.

Research Findings and Applications

This compound is used in various scientific research applications, including chemistry, biology, and medicine. Its unique chemical properties make it an important intermediate in the synthesis of complex organic molecules and potential therapeutic agents.

Chemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C10H12BrN |

| Molecular Weight | 226.11 g/mol |

| Reactivity | Highly reactive due to bromine atom |

Biological Applications

The compound is used in studying biological pathways and enzyme interactions, contributing to drug development and understanding biochemical processes.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amine group to an amide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted tetrahydronaphthalen-1-amines.

Oxidation Reactions: Products include nitro or nitroso derivatives.

Reduction Reactions: Products include de-brominated or amide derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine serves as an important intermediate in the synthesis of more complex organic compounds. Its bromine substituent enhances reactivity, allowing for further chemical modifications that are crucial in synthetic organic chemistry .

Synthetic Routes

The synthesis typically involves the bromination of tetrahydronaphthalen-1-amine using bromine or N-bromosuccinimide (NBS) under controlled conditions. This reaction is often conducted in solvents like acetic acid or dichloromethane to ensure selective bromination .

Biological Research

Pharmacological Potential

Research indicates that this compound exhibits interactions with various biological targets, including receptors and enzymes. Its unique structure allows it to modulate biochemical pathways that are significant in disease processes . Preliminary studies have suggested potential therapeutic applications in areas such as inflammation and oxidative stress modulation .

Case Studies

A notable study evaluated the compound's effects on cellular signaling pathways related to inflammation. The findings revealed that treatment with this compound significantly modulated inflammatory markers in cultured cells, indicating its potential as an anti-inflammatory agent.

Industrial Applications

Specialty Chemicals Production

In industry, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its ability to undergo further reactions makes it valuable for developing new materials with tailored functionalities .

Mécanisme D'action

The mechanism of action of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing to fully understand its effects .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The position and nature of substituents significantly influence the physical and chemical behavior of tetrahydronaphthalenamine derivatives. Key comparisons include:

Table 1: Substituent Effects on Physical Properties

Key Observations :

- Bulky substituents (e.g., cyclohexyl, cyclooctyl) increase molecular weight and hydrophobicity, often leading to crystalline solids (e.g., trans-4-cyclohexyl derivative, m.p. 137–139°C) .

- Halogen positioning : Bromine at C5 (target compound) vs. C6 or C7 in analogs alters electronic distribution and steric interactions. Fluorine introduction (as in the C5-fluoro-C6-bromo analog) increases molecular polarity .

- N,N-Dimethylation : Derivatives with dimethylamine groups (e.g., trans-4-cyclohexyl) exhibit reduced hydrogen-bonding capacity compared to primary amines, affecting solubility .

Stereochemical Considerations

Enantiomeric purity is critical for pharmacological activity. Examples include:

- (R)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 1213498-78-2) and its (S) -isomer (CAS: 676136-31-5), which exhibit distinct chiral environments .

- Sertraline Hydrochloride , a pharmaceutical derivative, utilizes a cis-4-(3,4-dichlorophenyl)-N-methyltetrahydronaphthalen-1-amine framework resolved via mandelic acid, highlighting the importance of stereochemistry in drug design .

Pharmacological Potential

- Sertraline Hydrochloride : A selective serotonin reuptake inhibitor (SSRI) derived from a tetrahydronaphthalenamine scaffold, emphasizing the role of halogenation (Cl substituents) and N-methylation in CNS activity .

- N,N-Dimethyl Derivatives : Enhanced lipophilicity from alkyl groups (e.g., cyclohexyl) may improve blood-brain barrier penetration, though this requires empirical validation .

Activité Biologique

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is a compound that has garnered attention for its potential biological activities. With the molecular formula and a molecular weight of approximately 226.11 g/mol, this compound features a bromine atom at the fifth position of the tetrahydronaphthalene framework, which contributes to its unique reactivity and biological interactions.

Chemical Structure and Properties

The structural characteristics of this compound are crucial for its biological activity. The presence of both a bromine atom and an amine group allows for diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H12BrN |

| Molecular Weight | 226.11 g/mol |

| Physical State | White to off-white solid |

| IUPAC Name | This compound |

The mechanism of action of this compound involves its interaction with various biological targets such as enzymes and receptors. Preliminary studies suggest that the bromine atom plays a significant role in modulating biochemical pathways and may influence receptor binding affinities .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes relevant in pharmacological contexts.

- Receptor Binding : Studies have shown that it may interact with various receptors, potentially leading to modulation of signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antitumor Activity : In vitro studies have suggested potential antitumor properties against specific cancer cell lines. The compound's structural features may enhance its cytotoxic effects .

- Pharmacokinetic Properties : Ongoing research aims to elucidate the pharmacokinetic properties of this compound to better understand its absorption, distribution, metabolism, and excretion (ADME) profiles .

- Ligand Binding Studies : The compound has been investigated as a ligand in receptor binding studies. Its interactions could lead to significant implications in drug development .

Q & A

Q. What are the common synthetic routes for 5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves bromination of 1,2,3,4-tetrahydronaphthalen-1-amine precursors or reductive amination of substituted tetralone intermediates. Optimization includes:

- Catalyst Selection : Use of palladium or copper catalysts for regioselective bromination .

- Temperature Control : Maintaining低温 (e.g., 0–5°C) during bromination to minimize side reactions.

- Purification : Column chromatography or recrystallization (e.g., using hydrochloride salts) to achieve >95% purity .

Q. How can researchers confirm the structural identity and enantiomeric purity of this compound?

Methodological Answer:

- NMR/IR Spectroscopy : Compare spectral data (e.g., NMR peaks for NH and Br substituents) with literature .

- Chiral HPLC : To resolve enantiomers like (1S)- and (R)-configurations, using chiral stationary phases (e.g., amylose derivatives) .

- X-ray Crystallography : For absolute configuration determination, as demonstrated for structurally related brominated tetralin derivatives .

Advanced Research Questions

Q. What experimental design strategies are recommended for studying the pharmacological activity of this compound?

Methodological Answer:

- Factorial Design : Assess variables (e.g., concentration, incubation time) systematically to identify interactions affecting bioactivity .

- In Vitro Models : Use receptor-binding assays (e.g., serotonin or dopamine receptors) to evaluate affinity, referencing protocols for similar brominated amines .

- Positive/Negative Controls : Include known agonists/antagonists (e.g., sertraline derivatives) to validate assay sensitivity .

Q. How can contradictions in spectral or bioactivity data be resolved during characterization?

Methodological Answer:

- Data Triangulation : Cross-validate results using multiple techniques (e.g., LC-MS for purity, NMR for structure, and in silico docking for bioactivity predictions) .

- Isotopic Labeling : Introduce - or -labels to track unexpected peaks in NMR spectra .

- Collaborative Replication : Partner with independent labs to verify anomalous findings, ensuring methodological consistency .

Q. What computational methods are effective for predicting the compound’s structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., 5-HT receptors), guided by published ligand-binding data .

- QSAR Modeling : Train models on brominated aromatic amines to predict physicochemical properties (e.g., logP, solubility) .

- DFT Calculations : Analyze electronic effects of the bromine substituent on amine reactivity and stability .

Methodological Challenges and Solutions

Q. What are the best practices for ensuring compound stability during storage and handling?

Methodological Answer:

- Storage Conditions : Store as a hydrochloride salt at −20°C under inert gas (e.g., argon) to prevent oxidation .

- Degradation Monitoring : Regular HPLC analysis to detect hydrolytic or photolytic byproducts .

- Safety Protocols : Use fume hoods and PPE when handling brominated amines, referencing SDS guidelines for related compounds .

Q. How can enantioselective synthesis be achieved for this compound?

Methodological Answer:

- Chiral Auxiliaries : Employ Evans oxazolidinones or tert-butanesulfinamide to direct stereochemistry during amination .

- Asymmetric Catalysis : Use Ru-BINAP complexes for hydrogenation of imine intermediates, achieving >90% enantiomeric excess .

Research Applications

Q. What are the emerging applications of this compound in neuroscience research?

Methodological Answer:

- Neurotransmitter Analogs : Investigate its potential as a dopamine reuptake inhibitor, leveraging structural similarity to tetralin-based psychotropics .

- Radiolabeling : Synthesize -labeled derivatives for PET imaging studies of brain receptor distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.